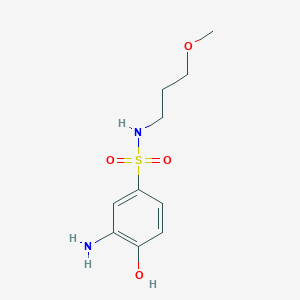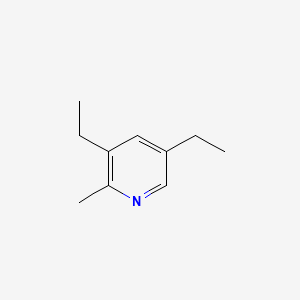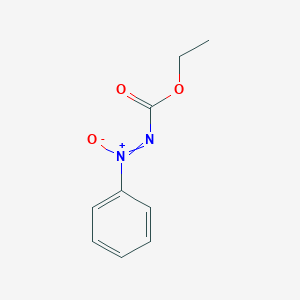![molecular formula C5H9CuSi B14641384 Copper, [(trimethylsilyl)ethynyl]- CAS No. 53210-13-2](/img/structure/B14641384.png)
Copper, [(trimethylsilyl)ethynyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Copper, [(trimethylsilyl)ethynyl]- is an organosilicon compound with the molecular formula (CH₃)₃SiC≡CH. This compound is known for its unique properties and applications in various fields of chemistry and industry. It is a colorless liquid that is used as a source of ethynyl groups in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Copper, [(trimethylsilyl)ethynyl]- can be synthesized through various methods. One common method involves the reaction of trimethylsilylacetylene with copper(I) chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an inert atmosphere to prevent oxidation of the copper(I) species. The product is then purified by distillation or chromatography .
Industrial Production Methods
In industrial settings, the production of Copper, [(trimethylsilyl)ethynyl]- often involves large-scale reactions using similar methods as in laboratory synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The compound is then packaged and stored under inert conditions to maintain its stability.
Análisis De Reacciones Químicas
Types of Reactions
Copper, [(trimethylsilyl)ethynyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form copper(II) species and other oxidation products.
Reduction: It can be reduced to form copper(0) species.
Substitution: The trimethylsilyl group can be substituted with other functional groups through reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as halides and amines can react with the compound under mild conditions.
Major Products Formed
Oxidation: Copper(II) oxide and other copper(II) compounds.
Reduction: Copper metal and trimethylsilyl-substituted products.
Substitution: Various substituted ethynyl compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Copper, [(trimethylsilyl)ethynyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: The compound is used in the production of advanced materials, including coatings, adhesives, and electronic components.
Mecanismo De Acción
The mechanism of action of Copper, [(trimethylsilyl)ethynyl]- involves its ability to participate in various chemical reactions due to the presence of the ethynyl group. The trimethylsilyl group provides stability and enhances the reactivity of the ethynyl group. The compound can interact with various molecular targets, including enzymes and receptors, through covalent bonding and coordination chemistry.
Comparación Con Compuestos Similares
Similar Compounds
Trimethylsilylacetylene: Similar in structure but lacks the copper component.
Copper(I) acetylide: Contains copper but lacks the trimethylsilyl group.
Ethynyltrimethylsilane: Similar structure but without the copper atom.
Uniqueness
Copper, [(trimethylsilyl)ethynyl]- is unique due to the combination of the copper atom and the trimethylsilyl-ethynyl group. This combination imparts unique reactivity and stability, making it valuable in various chemical and industrial applications.
Propiedades
Número CAS |
53210-13-2 |
|---|---|
Fórmula molecular |
C5H9CuSi |
Peso molecular |
160.76 g/mol |
Nombre IUPAC |
copper(1+);ethynyl(trimethyl)silane |
InChI |
InChI=1S/C5H9Si.Cu/c1-5-6(2,3)4;/h2-4H3;/q-1;+1 |
Clave InChI |
GWMBVNVEZQIZDS-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C#[C-].[Cu+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


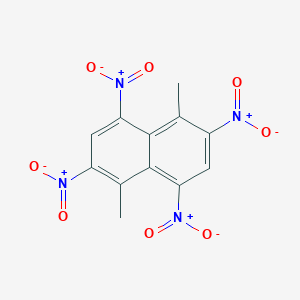
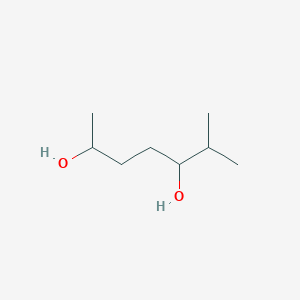
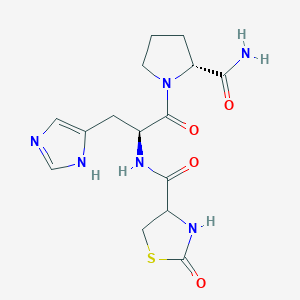
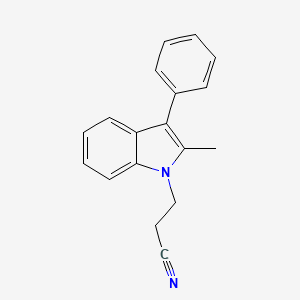
![2,6,6-Trimethylbicyclo[3.2.0]hept-2-ene](/img/structure/B14641338.png)
![Benzonitrile, 4-[[4-(octyloxy)phenyl]azo]-](/img/structure/B14641340.png)
![(1E)-N',2-Dimethyl-N-[3-(trifluoromethyl)phenyl]propanimidamide](/img/structure/B14641345.png)
![3-(Hydroxymethyl)-5-methyl[1,3]oxazolo[4,5-b]pyridine-2(3H)-thione](/img/structure/B14641356.png)
